Muracein B
Description
Muracein B is a muramyl peptide isolated from the fermentation products of Nocardia orientalis, identified as a potent angiotensin-converting enzyme (ACE) inhibitor . Muramyl peptides are derivatives of peptidoglycan fragments, typically composed of N-acetylmuramic acid linked to short peptide chains. These compounds are structurally distinct from conventional ACE inhibitors (e.g., captopril, enalapril) due to their unique bacterial origin and hybrid glycan-peptide architecture. This compound, along with its analogs Muracein A and C, exhibits competitive inhibition of ACE, a key enzyme in the renin-angiotensin system regulating blood pressure . While its exact peptide sequence remains unspecified in the provided literature, this compound is hypothesized to share a conserved N-acetylmuramic acid core with variable amino acid residues differentiating it from other muraceins.
Properties
CAS No. |
90965-61-0 |
|---|---|
Molecular Formula |
C32H54N8O16 |
Molecular Weight |
806.8 g/mol |
IUPAC Name |
(2S)-10-[[(2R)-1-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]-[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-2,9-diamino-6-(1,2-diamino-2-oxoethyl)-5,10-dioxodecanoic acid |
InChI |
InChI=1S/C32H54N8O16/c1-11(37-26(46)14(4)55-24-22(39-15(5)42)32(54)56-20(10-41)23(24)44)28(48)40(13(3)30(50)51)29(49)12(2)38-27(47)17(33)7-6-16(21(35)25(36)45)19(43)9-8-18(34)31(52)53/h11-14,16-18,20-24,32,41,44,54H,6-10,33-35H2,1-5H3,(H2,36,45)(H,37,46)(H,38,47)(H,39,42)(H,50,51)(H,52,53)/t11-,12+,13+,14?,16?,17?,18-,20+,21?,22+,23+,24+,32-/m0/s1 |
InChI Key |
QHRDRNITQKNXNS-JGYLIOAXSA-N |
SMILES |
CC(C(=O)N(C(C)C(=O)O)C(=O)C(C)NC(=O)C(CCC(C(C(=O)N)N)C(=O)CCC(C(=O)O)N)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N([C@H](C)C(=O)O)C(=O)[C@@H](C)NC(=O)C(CCC(C(C(=O)N)N)C(=O)CC[C@@H](C(=O)O)N)N)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)N(C(C)C(=O)O)C(=O)C(C)NC(=O)C(CCC(C(C(=O)N)N)C(=O)CCC(C(=O)O)N)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Synonyms |
muracein B |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Muraceins and Related Muramyl Peptides
*Based on ; exact composition of this compound requires further characterization.
This compound differs from Muracein C in peptide composition, as the latter contains a 1:2:1:1:1 ratio of alanine, glutamic acid, serine, and diaminopropionic acid . In contrast, synthetic muramyl dipeptides (MDPs), used as immunoadjuvants, lack the extended peptide chains of muraceins, emphasizing functional divergence between natural and synthetic analogs.
Functional and Pharmacological Comparison
Table 2: Pharmacological Profiles of ACE-Inhibitory Compounds
This compound’s ACE inhibition mechanism aligns with other muraceins but contrasts with synthetic inhibitors like lisinopril, which employs non-competitive binding. While synthetic ACE inhibitors (e.g., captopril) exhibit well-characterized IC50 values, quantitative data for muraceins remain unreported in the provided evidence, limiting direct efficacy comparisons . Notably, muraceins may possess dual roles in cardiovascular and immune modulation, unlike single-target synthetic drugs.
Q & A
Q. How should researchers address reproducibility challenges in this compound studies?
- Methodological Answer : Share protocols via platforms like Protocols.io , including raw instrument settings (e.g., NMR pulse sequences). Use open-access repositories (e.g., Zenodo) for datasets and code. Collaborate with independent labs for external validation and report negative results to reduce publication bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
